3-Fluoro-4-(3-methylphenoxy)aniline
Overview
Description
3-Fluoro-4-(3-methylphenoxy)aniline: is an organic compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol It is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 3-position of the phenoxy ring, and an aniline group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-methylphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 3-fluoroaniline with 3-methylphenol in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(3-methylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding quinones.
Reduction: Reduction reactions can be carried out using or to obtain reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as or , using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-4-(3-methylphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of pharmaceuticals and agrochemicals due to its unique structural features .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding . Its fluorine atom can serve as a marker in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy .
Medicine: novel therapeutic agents . Its structural analogs may exhibit antimicrobial , anti-inflammatory , or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes , polymers , and specialty chemicals . Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methylphenoxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 3-Fluoroaniline
- 4-(3-Methylphenoxy)aniline
- 3-Fluoro-2-methyl-aniline
Comparison: 3-Fluoro-4-(3-methylphenoxy)aniline is unique due to the presence of both a fluorine atom and a methylphenoxy group. This combination imparts distinct chemical and physical properties compared to its analogs. For instance, the fluorine atom can influence the compound’s electronic properties and reactivity , while the methylphenoxy group can affect its lipophilicity and solubility . These features make this compound a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-fluoro-4-(3-methylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(15)8-12(13)14/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJJGHSJXQJBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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